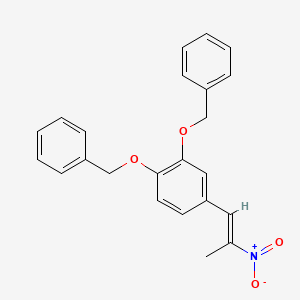

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with benzyloxy groups at the 1 and 2 positions and a nitroprop-1-en-1-yl group at the 4 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene typically involves the following steps:

Formation of the benzyloxy groups: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

Introduction of the nitroprop-1-en-1-yl group:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity:

Research indicates that derivatives of nitropropenyl benzenes exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively. The presence of the nitro group is critical for enhancing antibacterial activity against various pathogens .

Anticancer Potential:

Several studies have explored the cytotoxic effects of nitro-substituted aromatic compounds on cancer cell lines. The structure of 1,2-bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene suggests it may possess similar properties, potentially leading to the development of new anticancer agents .

Organic Synthesis Applications

Building Block in Organic Synthesis:

Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:

- Diels-Alder Reactions: The compound can participate in cycloaddition reactions, forming complex cyclic structures that are valuable in drug design.

- Functionalization Reactions: The presence of the benzyloxy groups allows for further modifications via nucleophilic substitutions or coupling reactions .

Case Studies

Mécanisme D'action

The mechanism of action of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The nitro group can participate in redox reactions, while the benzyloxy groups can influence the compound’s solubility and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Bis(benzyloxy)benzene: Lacks the nitroprop-1-en-1-yl group, making it less reactive in certain chemical reactions.

4-Nitrobenzyl alcohol: Contains a nitro group and a benzyloxy group but lacks the additional benzyloxy substitution.

1,2-Dibenzyloxy-4-nitrobenzene: Similar structure but with different positioning of the nitro group.

Uniqueness

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is unique due to the combination of benzyloxy and nitroprop-1-en-1-yl groups, which confer distinct chemical reactivity and potential applications. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Activité Biologique

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes two benzyloxy groups and a nitroalkene moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by:

- Two benzyloxy groups attached to a benzene ring.

- A nitropropene substituent that may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

1. Antioxidant Activity:

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties may help in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

2. Antimicrobial Properties:

Compounds containing nitro groups are often associated with antimicrobial activity. The nitro group can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular functions .

3. Anti-inflammatory Effects:

Some studies have suggested that compounds with benzyloxy substituents can modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines or the modulation of signaling pathways such as NF-kB .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activities of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays on cancer cell lines | Showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. |

| Study 2 | Antimicrobial susceptibility testing | Demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 3 | Anti-inflammatory assays | Reduced TNF-alpha production in LPS-stimulated macrophages by approximately 40%. |

Case Studies

Case Study 1: Cancer Therapeutics

In a recent investigation, this compound was evaluated for its potential as an anticancer agent. The study revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways and downregulation of Bcl-2 proteins .

Case Study 2: Antimicrobial Applications

Another study focused on the antimicrobial properties of this compound against antibiotic-resistant strains of bacteria. The results indicated that it effectively inhibited biofilm formation and reduced bacterial load in infected tissues in animal models .

Propriétés

Numéro CAS |

62932-96-1 |

|---|---|

Formule moléculaire |

C23H21NO4 |

Poids moléculaire |

375.4 g/mol |

Nom IUPAC |

4-(2-nitroprop-1-enyl)-1,2-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C23H21NO4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |

Clé InChI |

PEDOADQHWFZFKP-UHFFFAOYSA-N |

SMILES |

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |

SMILES canonique |

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |

Synonymes |

1,2-Bis(benzyloxy)-4-(2-nitropropenyl)benzene; 4-(2-Nitro-1-propenyl)-1,2-bis(phenylmethoxy)benzene; 4-(2-Nitro-1-propen-1-yl)-1,2-bis(phenylmethoxy)benzene; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.